![molecular formula C9H8FN3 B2531772 1-(2-Fluorophenyl)-1H-imidazol-2-amine CAS No. 1698842-02-2](/img/structure/B2531772.png)
1-(2-Fluorophenyl)-1H-imidazol-2-amine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as piperazine derivatives, has been discussed in various studies . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Scientific Research Applications
Neuropharmacology and Psychopharmacology
1-(2-Fluorophenyl)-1H-imidazol-2-amine (1-(2-FA)) shares structural similarities with other amphetamine derivatives like methamphetamine and 3-fluoroamphetamine (3-FA). It exhibits both stimulant and entactogenic properties. Although the precise mechanism of action remains incompletely understood, it is believed that 1-(2-FA) functions as a reuptake inhibitor of dopamine and norepinephrine, while also acting as an agonist of the serotonin receptor .
Plant Growth Regulation
Indole derivatives, including 1-(2-FA), have diverse biological applications. Although not directly related to the compound’s amphetamine-like properties, it’s worth noting that indole-3-acetic acid (a plant hormone derived from tryptophan) plays a role in plant growth regulation . Further research could explore whether 1-(2-FA) affects plant physiology.
Safety and Hazards
The safety data sheet for a similar compound, 1-(2-Fluorophenyl)piperazine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
1-(2-fluorophenyl)imidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c10-7-3-1-2-4-8(7)13-6-5-12-9(13)11/h1-6H,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXWXGNJMKRWBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CN=C2N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-1H-imidazol-2-amine |
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